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Compound of Interest

Compound Name: Acridine, 1-azido-

CAS No.: 78276-11-6

Cat. No.: B1665456 Get Quote

Introduction & Mechanism of Action
1-Azidoacridine is a photoaffinity labeling reagent belonging to the acridine class of DNA

intercalators. Unlike standard fluorescent stains (e.g., ethidium bromide) that interact reversibly,

1-azidoacridine functions as a "molecular lock."

Intercalation (Dark State): In the absence of UV light, the planar acridine ring intercalates

between the base pairs of double-stranded nucleic acids (dsDNA or DNA:RNA hybrids) with

high affinity (

M). It exhibits minimal binding to single-stranded regions.

Photoactivation (UV State): Upon irradiation with UV light (300–360 nm), the azide group (

) undergoes photolysis to generate a highly reactive nitrene intermediate.

Covalent Crosslinking: This nitrene rapidly inserts into adjacent chemical bonds (C-H or N-H)

of the nucleic acid backbone or bases, forming a covalent crosslink. This permanently "locks"

the hybridization complex, preventing dissociation even under extreme denaturing conditions

(e.g., high heat, urea, or alkali).

Key Application: This property is exploited in Solution-Phase Double Hybridization assays. By

covalently locking the Probe-Target complex, researchers can perform ultra-stringent washes to
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remove non-specific background without losing the specific signal, significantly improving the

Signal-to-Noise (S/N) ratio.

Reagent Preparation & Safety
Safety Warning: 1-Azidoacridine is a mutagen and potential carcinogen. It is also light-sensitive

and potentially explosive in solid form if heated. Handle in a fume hood with appropriate PPE.

Stock Solution Preparation
Component Specification Protocol

1-Azidoacridine >98% Purity (HPLC)

Dissolve 5 mg in 1 mL

anhydrous DMSO to make a

~20 mM stock.

Storage -20°C, Dark
Aliquot into light-proof (amber)

tubes. Stable for 6 months.

Working Solution 50 µM

Dilute stock 1:400 in 1X TE

Buffer (pH 7.4) immediately

before use.

Note: Ensure all manipulation of the stock solution is performed under low-light conditions or

yellow safety light to prevent premature photolysis.

Protocol: Solution-Phase Double Hybridization
Assay
This protocol utilizes a "Sandwich" format:

Capture Probe: Biotinylated oligonucleotide complementary to the 3' end of the target.

Signal Probe: Fluorophore-labeled (e.g., Cy5) oligonucleotide complementary to the 5' end of

the target.

1-Azidoacridine: The locking agent.
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Step-by-Step Methodology
Step 1: Hybridization Setup

In a PCR tube, combine:

Target DNA/RNA: 10 µL (10 pg – 1 µg)

Capture Probe (1 µM): 1 µL

Signal Probe (1 µM): 1 µL

5X Hybridization Buffer: 10 µL (50 mM Tris-HCl, 500 mM NaCl, 5 mM EDTA, 0.1% SDS)

Nuclease-free Water: to 45 µL

Denature at 95°C for 5 minutes.

Incubate at the annealing temperature (

) for 30–60 minutes to allow probe-target duplexes to form.

Step 2: Intercalation & Locking

Add 5 µL of 50 µM 1-Azidoacridine working solution (Final conc: 5 µM).

Incubate at room temperature for 5 minutes in the dark.

Photoactivation: Place the open tubes on a UV transilluminator (312 nm or 365 nm) or in a

UV crosslinker (Energy: 2–5 J/cm²). Irradiate for 10 minutes on ice to minimize thermal

damage.

Mechanism:[1][2][3][4][5][6][7] The 1-azidoacridine covalently crosslinks the Signal Probe

and Capture Probe to the Target.

Step 3: Capture & Stringent Washing

Transfer the reaction mixture to a Streptavidin-coated plate (or add Streptavidin magnetic

beads).
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Incubate for 30 minutes at RT with shaking to bind the Capture Probe.

Stringent Wash (The Critical Step):

Wash 3x with 0.1 M NaOH (or 8M Urea).

Rationale: Standard hybridization would fall apart under these conditions. The covalent

crosslink maintains the specific complex, while non-specifically bound Signal Probes and

unhybridized targets are stripped away.

Final wash with 1X PBS.

Step 4: Detection

Measure fluorescence (e.g., Ex/Em for Cy5) or add enzyme substrate if using an enzyme-

linked signal probe.[4]

Quantify signal against a standard curve.

Mechanistic Visualization (Graphviz)
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Figure 1: Workflow of the 1-azidoacridine photo-crosslinking assay. The reagent converts a

reversible hybridization event into a permanent covalent bond, enabling rigorous washing steps

that eliminate background noise.

Data Analysis & Interpretation
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Observation Interpretation Action

High Fluorescence Signal
Successful hybridization and

crosslinking. Target is present.
Proceed to quantification.

Low Signal (Positive Control)
Inefficient crosslinking or

photodamage to fluorophore.

Check UV lamp intensity;

Reduce irradiation time;

Ensure 1-azidoacridine is

fresh.

High Background (Negative

Control)

Non-specific crosslinking to

single-stranded DNA.

Increase wash stringency (e.g.,

higher pH or temperature);

Titrate down 1-azidoacridine

concentration.

Technical Note on Specificity: 1-Azidoacridine preferentially intercalates into double-stranded

regions. However, at high concentrations, it can stack on single-stranded bases. The

concentration of 5 µM is optimized to maximize dsDNA intercalation while minimizing ssDNA

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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